Zinc pyrophosphate

Description

Properties

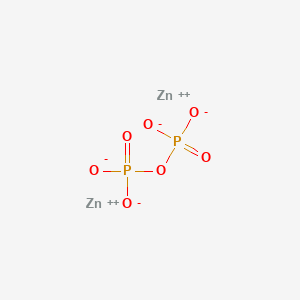

IUPAC Name |

dizinc;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Zn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSYGYSPFZQFFP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn2P2O7, O7P2Zn2 | |

| Record name | zinc pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064705 | |

| Record name | Dizinc pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] 30-50% Aqueous solution: Slightly viscous odorless liquid; [Klenzoid MSDS] | |

| Record name | Zinc pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-26-6 | |

| Record name | Zinc pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, zinc salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dizinc pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dizinc pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERT96A621 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical formula for zinc pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of zinc pyrophosphate (Zn₂P₂O₇), a compound of interest in various scientific and industrial fields. It covers its fundamental chemical and physical properties, detailed synthesis protocols, and potential applications, particularly focusing on its relevance to materials science and biocompatibility.

Core Properties of this compound

This compound is an inorganic ionic compound formed from zinc cations (Zn²⁺) and pyrophosphate anions (P₂O₇⁴⁻). It is a white, crystalline powder that is stable under standard conditions.[1][2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | Zn₂P₂O₇[1][2] |

| Molar Mass | 304.72 g/mol [1][2] |

| Appearance | White crystalline powder[1][2] |

| Density | 3.75 g/cm³[1][2] |

| Melting Point | 980 °C[3] |

| Solubility in Water | Insoluble[1][2] |

| Solubility in other solvents | Soluble in dilute acids[1][2] |

| Crystal System | Monoclinic[1][2] |

| CAS Number | 7446-26-6[1] |

| Crystal Structure (α-form) | Space Group: I2/cLattice Parameters: a = 19.59 Å, b = 8.282 Å, c = 9.103 Å, β = 100.45°[1] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving precipitation followed by thermal treatment. The choice of method can influence the purity and crystalline phase of the final product.

This method involves the precipitation of a zinc phosphate (B84403) precursor from an aqueous solution, followed by high-temperature calcination to form this compound. This is a common and reliable method for producing high-purity this compound.

Materials:

-

High-purity zinc powder

-

Nitric acid (HNO₃), dilute solution (e.g., 0.5 mol/L)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄), reagent grade

-

Deionized water

Procedure:

-

Preparation of Zinc Nitrate (B79036) Solution:

-

Slowly add a stoichiometric amount of high-purity zinc powder to a dilute nitric acid solution under constant stirring.

-

Continue stirring until the reaction ceases (i.e., no more gas bubbles are formed).

-

Filter the resulting solution to remove any unreacted zinc powder. The filtrate is a zinc nitrate (Zn(NO₃)₂) solution.[4]

-

-

Precipitation of Zinc Hydrogen Phosphate:

-

To the zinc nitrate solution, add an equivalent amount of reagent-grade diammonium hydrogen phosphate solution.

-

Allow the resulting precipitate (zinc hydrogen phosphate monohydrate) to age, settle, and then separate it by suction filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.[4]

-

-

Calcination to this compound:

-

Dry the washed precipitate.

-

Place the dried zinc hydrogen phosphate monohydrate in a furnace and heat it to a temperature between 550-650 °C for 2-3 hours.[4] During this step, the zinc hydrogen phosphate undergoes thermal decomposition and polymerization to form the final this compound product.

-

The overall reaction for the calcination step is: 2 ZnHPO₄·H₂O → Zn₂P₂O₇ + 3 H₂O

-

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and crystallinity.

-

X-ray Diffraction (XRD): This technique is used to determine the crystalline phase and structure of the material. The XRD pattern for the α-form of this compound will show characteristic peaks corresponding to its monoclinic structure (JCPDS No. 08-0238).[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps in identifying the functional groups present in the compound. The spectrum of this compound will exhibit characteristic absorption bands for the P-O and P-O-P bonds within the pyrophosphate group.[6]

Applications in Research and Drug Development

While this compound is traditionally used as a pigment and in gravimetric analysis, recent research into zinc-based materials has highlighted their potential in biomedical applications.[2] Much of the current research focuses on zinc phosphate (Zn₃(PO₄)₂), but the findings have implications for other zinc phosphate compounds like this compound.

The biocompatibility of zinc-based implants is a significant area of research. Studies have shown that a surface layer of zinc phosphate can enhance the biocompatibility of metallic zinc implants.[7][8] This is a crucial finding, as metallic zinc can otherwise exhibit cytotoxicity in vitro.[7][8] The formation of a stable zinc phosphate layer appears to be key in mediating a favorable biological response.[7][8]

It has been observed that while high concentrations of zinc ions can be cytotoxic, the controlled release of zinc from a zinc phosphate coating can improve cell viability and adhesion.[9][10] However, it is important to note that some studies have indicated that zinc phosphate nanoparticles can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application.[11][12] The cytotoxic effects appear to be dose-dependent and may also be influenced by the presence of phosphate ions in the surrounding medium.[13]

Zinc compounds, including zinc phosphates, have demonstrated antibacterial activity.[9][14] Zinc phosphate coatings have been shown to have an antibacterial effect against both Gram-positive and Gram-negative bacteria.[10][14] This property is attributed to the release of zinc ions, which can interfere with bacterial cell processes.[9]

Caption: Factors influencing the biocompatibility of zinc implants.

Conclusion

This compound is a well-characterized inorganic compound with established synthesis routes. While its direct application in drug delivery is still an emerging area, the broader research on zinc phosphates highlights their significant potential in improving the biocompatibility of medical devices and as potential therapeutic agents. Further research is warranted to specifically elucidate the role of the pyrophosphate moiety in these biological interactions and to explore the formulation of this compound-based nanoparticles for targeted drug delivery and tissue engineering applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. CN102153062A - Method for preparing electronic grade high-purity this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Cytocompatibility and Antibacterial Property of Zinc Phosphate Coating on Biodegradable Zinc Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zinc-Phosphate Nanoparticles as a Novel Anticancer Agent: An In Vitro Evaluation of Their Ability to Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphate-enhanced cytotoxicity of zinc oxide nanoparticles and agglomerates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure of α-Zinc Pyrophosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of α-zinc pyrophosphate (α-Zn₂P₂O₇), a compound of interest in various scientific and industrial fields, including as a pigment and in gravimetric analysis.[1] This document, tailored for researchers, scientists, and professionals in drug development, details the crystallographic parameters, synthesis protocols, and characterization methods pertinent to this inorganic compound.

Core Crystallographic Data of α-Zinc Pyrophosphate

α-Zinc pyrophosphate crystallizes in a monoclinic system at room temperature.[1][2] This α-phase is characterized by the space group I2/c.[2] Upon heating, it undergoes a phase transition to the β-form, which has a more symmetric C2/m space group.[2][3] The pyrophosphate anions ([P₂O₇]⁴⁻) in both phases adopt a staggered confirmation.[2] In the α-phase, the coordination number of the zinc cations to oxygen atoms is either five or six.[2]

A summary of the crystallographic data for α-Zn₂P₂O₇ is presented in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | I2/c | [2] |

| Lattice Constant, a (Å) | 19.59 ± 0.01 | [2] |

| Lattice Constant, b (Å) | 8.282 ± 0.01 | [2] |

| Lattice Constant, c (Å) | 9.103 ± 0.01 | [2] |

| Angle, β (°) | 100.45 ± 0.2 | [2] |

Synthesis and Characterization Workflow

The synthesis of α-zinc pyrophosphate typically involves a two-step process: wet chemical precipitation of a precursor followed by thermal decomposition. This workflow ensures the formation of the desired crystalline phase.

Detailed Experimental Protocols

Synthesis of α-Zinc Pyrophosphate via Wet Chemical Route

This protocol is based on the method described by M. S. R. Prasad et al.[2]

Materials:

-

Zinc nitrate (Zn(NO₃)₂)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of zinc nitrate and diammonium hydrogen phosphate.

-

Add the diammonium hydrogen phosphate solution to the zinc nitrate solution under constant stirring.

-

Adjust the pH of the resulting solution to approximately 7-8 using a suitable base (e.g., ammonia (B1221849) solution) to precipitate zinc hydrogen phosphate.

-

Filter the precipitate and wash it with deionized water and then with ethanol to remove any unreacted precursors.

-

Dry the filtered precipitate in an oven at a low temperature (e.g., 80°C) overnight.

-

Grind the dried zinc hydrogen phosphate powder thoroughly.

-

Calcine the ground powder in a furnace at 950°C for 3-4 hours in an air atmosphere to induce thermal decomposition and formation of α-zinc pyrophosphate.[2]

-

Allow the furnace to cool down to room temperature before retrieving the final product.

Synthesis via Thermal Decomposition of Zinc Ammonium (B1175870) Phosphate

An alternative method involves the direct thermal decomposition of zinc ammonium phosphate (ZnNH₄PO₄).[1]

Procedure:

-

Synthesize zinc ammonium phosphate via a precipitation reaction between a soluble zinc salt and an ammonium phosphate salt.

-

Heat the obtained zinc ammonium phosphate. The decomposition reaction is: 2 ZnNH₄PO₄ → Zn₂P₂O₇ + 2 NH₃ + H₂O[1]

-

The final product, zinc pyrophosphate, is obtained after complete evolution of ammonia and water.

Characterization by X-ray Diffraction (XRD)

XRD is a fundamental technique to confirm the phase purity and determine the crystal structure of the synthesized α-zinc pyrophosphate.

Instrumentation and Parameters:

-

Diffractometer: A standard powder X-ray diffractometer.

-

X-ray Source: Cu-Kα radiation (λ = 1.5406 Å) is commonly used.[2]

-

Filter: A nickel filter can be used to remove Kβ radiation.

-

Detector: A scintillation counter or a position-sensitive detector.

-

Scan Range (2θ): A typical range is 10-60°.[2]

-

Scan Rate: A slow scan rate, for example, 1 second per step, is often employed to obtain high-quality data.[2]

Sample Preparation:

-

The synthesized α-zinc pyrophosphate powder should be finely ground to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder.

Data Analysis:

-

The obtained diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), card number 08-0238 for α-Zn₂P₂O₇.

-

Rietveld refinement can be performed on the diffraction data to refine the lattice parameters and atomic positions for a detailed structural analysis.

Concluding Remarks

This guide provides essential technical information on the crystal structure, synthesis, and characterization of α-zinc pyrophosphate. The presented data and protocols offer a solid foundation for researchers working with this material. The detailed workflow and experimental parameters are intended to facilitate the reproducible synthesis and accurate analysis of α-zinc pyrophosphate in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Pyrophosphate (Zn₂P₂O₇)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pyrophosphate (Zn₂P₂O₇) is an inorganic compound with a range of interesting physical and chemical properties that have garnered attention in various scientific fields. This technical guide provides a comprehensive overview of the core characteristics of Zn₂P₂O₇, including its structural, thermal, and solubility data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application. Notably, the biocompatibility of zinc phosphates suggests potential, albeit indirect, relevance in the broader field of biomedical materials and drug delivery systems.

Physical Properties of this compound

This compound is a white, crystalline solid at room temperature.[1][2] Its fundamental physical properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | References |

| Molar Mass | 304.72 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Density | 3.75 g/cm³ | [1][3] |

| Melting Point | 980-1020 °C | [3][4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in other solvents | Soluble in dilute acids and alkali | [1][3] |

Chemical and Structural Properties

Zn₂P₂O₇ is an ionic compound composed of zinc cations (Zn²⁺) and pyrophosphate anions (P₂O₇⁴⁻).[1] It exhibits polymorphism, meaning it can exist in multiple crystalline forms, with the most common being the α (low-temperature) and β (high-temperature) phases.[1][5] A metastable γ-phase has also been reported.[6]

Crystal Structure

The different polymorphs of Zn₂P₂O₇ possess distinct crystal structures, which in turn influence their physical properties.

| Polymorph | Crystal System | Space Group | Lattice Parameters | References |

| α-Zn₂P₂O₇ | Monoclinic | I2/c | a = 20.068(15) Å, b = 8.259(6) Å, c = 9.099(8) Å, β = 106.35(5)° | [7] |

| β-Zn₂P₂O₇ | Monoclinic | C2/m | a = 6.61(1) Å, b = 8.29(1) Å, c = 4.51(1) Å, β = 105.4(2)° | [5][7] |

| γ-Zn₂P₂O₇ | Orthorhombic | Pbcm | a = 4.9504(5) Å, b = 13.335(2) Å, c = 16.482(3) Å | [6] |

| (Materials Project) | Orthorhombic | Pbcm | a = 5.023 Å, b = 13.508 Å, c = 16.677 Å | [8] |

Note: Discrepancies in lattice parameters can arise from different experimental conditions and analytical methods.

Thermal Behavior and Phase Transitions

A key characteristic of Zn₂P₂O₇ is its temperature-dependent phase transitions. The α-form is stable at lower temperatures and undergoes a reversible transition to the β-form at higher temperatures.[1][5] This transition is associated with a significant volume contraction upon heating, leading to a large negative thermal expansion (NTE) in certain temperature ranges.[9][10]

-

α to β Transition Temperature: Approximately 405 K (132 °C).[9][10]

-

Volume Contraction: About 1.8% upon heating through the transition.[9][10]

This NTE property makes Zn₂P₂O₇ and its derivatives interesting for applications in materials science where thermal expansion needs to be compensated.

Experimental Protocols

Synthesis of α-Zinc Pyrophosphate

A common method for synthesizing α-Zn₂P₂O₇ is through the thermal decomposition of a precursor, such as zinc ammonium (B1175870) phosphate (B84403) (ZnNH₄PO₄).

Methodology:

-

Precursor Synthesis: Zinc ammonium phosphate can be precipitated by reacting aqueous solutions of a soluble zinc salt (e.g., zinc sulfate, ZnSO₄) with diammonium phosphate ((NH₄)₂HPO₄) under controlled pH conditions.

-

Thermal Decomposition: The obtained ZnNH₄PO₄ precipitate is washed, dried, and then calcined. The decomposition reaction is as follows: 2 ZnNH₄PO₄ → Zn₂P₂O₇ + 2 NH₃ + H₂O[1]

-

Calcination Conditions: The precursor is heated in a furnace. The temperature is gradually increased to a target temperature, typically in the range of 500-800 °C, and held for several hours to ensure complete conversion to the α-Zn₂P₂O₇ phase.[5]

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases and determine the lattice parameters.

-

Methodology: A powdered sample of the synthesized material is placed on a sample holder in a diffractometer. X-rays (commonly Cu Kα radiation) are directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is then compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present. Rietveld refinement can be used for detailed structural analysis.

3.2.2. Differential Scanning Calorimetry (DSC)

-

Purpose: To study the thermal behavior, including phase transitions.

-

Methodology: A small, weighed amount of the sample is placed in a DSC pan, and an empty reference pan is also prepared. The sample and reference are heated at a controlled rate in a controlled atmosphere. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. Endothermic or exothermic peaks in the DSC curve indicate phase transitions.[5]

Relevance to Drug Development and Life Sciences

While Zn₂P₂O₇ itself is not a therapeutic agent, the broader class of zinc phosphates has demonstrated properties relevant to the biomedical field.

Biocompatibility and Cytotoxicity

-

Zinc is an essential trace element in the human body.

-

Studies on zinc-based metals have shown that the formation of a zinc phosphate (ZnP) layer on the surface can be key to controlling biocompatibility.[11]

-

A dense and uniform ZnP interfacial layer has been shown to enhance biocompatibility and promote tissue integration, whereas zinc oxide or hydroxide (B78521) layers can exhibit higher cytotoxicity.[11]

-

Zinc phosphate coatings on biodegradable zinc materials have been found to improve cytocompatibility and antibacterial properties by controlling the release of zinc ions.[12]

Toxicity Considerations

Excess zinc can be toxic. Ingestion of high doses of zinc can lead to gastrointestinal issues, and chronic exposure can cause anemia and other adverse health effects.[2][13] The toxicity of zinc phosphide (B1233454) (Zn₃P₂), a related but distinct compound used as a rodenticide, is well-documented and severe.[14] It is crucial to distinguish between the relatively biocompatible nature of zinc phosphate coatings under physiological conditions and the toxicity of other zinc compounds or excessive zinc ion concentrations.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Phase Transitions of this compound

This diagram illustrates the relationship between the different polymorphs of this compound as a function of temperature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | O7P2Zn2 | CID 62641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Behavior of Zinc Phenylphosphonate and Structure Determination ofγ-Zn2P2O7from X-Ray Powder Diffraction Data | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mp-559319: Zn2P2O7 (orthorhombic, Pbcm, 57) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced Cytocompatibility and Antibacterial Property of Zinc Phosphate Coating on Biodegradable Zinc Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Zinc Pyrophosphate in Dilute Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc pyrophosphate (Zn₂P₂O₇) in dilute acidic solutions. This compound, an inorganic compound with applications in various fields including as a white pigment and in nutritional supplements, exhibits poor solubility in water but readily dissolves in acidic environments.[1][2][3][4] Understanding the dynamics of its dissolution in dilute acids is critical for its application in pharmaceutical formulations, industrial processes, and scientific research.

Executive Summary

This compound is characterized by its insolubility in neutral aqueous solutions but demonstrates significant solubility in dilute mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).[1][2][3][4] The dissolution process is pH-dependent, with solubility increasing significantly at lower pH values. At a pH of 1, the dissolution of zinc from this compound can exceed 99%, whereas it exhibits poor solubility in the pH range of 5 to 8. This guide synthesizes available data on the solubility of this compound, outlines the chemical mechanisms of dissolution, provides detailed experimental protocols for solubility determination, and presents this information in a clear and accessible format for technical professionals.

Chemical Background and Dissolution Mechanism

This compound is the zinc salt of pyrophosphoric acid. Its dissolution in dilute acids is not a simple physical process but a chemical reaction. The pyrophosphate anion (P₂O₇⁴⁻) is the conjugate base of a weak acid and therefore reacts with the hydronium ions (H₃O⁺) present in acidic solutions. This protonation of the pyrophosphate anion shifts the dissolution equilibrium towards the formation of soluble zinc ions (Zn²⁺) and various protonated forms of pyrophosphate (HₓP₂O₇⁽⁴⁻ˣ⁾⁻).

The overall dissolution reaction can be represented as:

Zn₂P₂O₇(s) + 4H⁺(aq) → 2Zn²⁺(aq) + H₄P₂O₇(aq)

In reality, the protonation of the pyrophosphate ion occurs in a stepwise manner, and the predominant species in solution will depend on the specific pH of the acidic medium.

Figure 1: Dissolution mechanism of this compound in dilute acid.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the pH of the solution. While specific solubility values in g/L or mol/L for various acid concentrations are not extensively reported in publicly available literature, the general trend is clear and consistent across multiple sources.

| pH of Solution | Solubility of this compound | Percentage Dissolution of Zinc | Reference(s) |

| 1 | High | >99% | |

| 5 - 8 | Poor | - |

Further research is required to populate this table with more granular data for specific acid concentrations.

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for the quantitative determination of this compound solubility in a dilute acid. This protocol is a composite of standard methods for solubility determination and analysis of zinc ions.

Materials and Equipment

-

This compound (Zn₂P₂O₇), high purity

-

Dilute Hydrochloric Acid (HCl), 0.1 M (or other desired acid and concentration)

-

Deionized Water

-

Analytical Balance

-

Volumetric flasks (100 mL, 250 mL)

-

Beakers (250 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or shaker

-

pH meter, calibrated

-

Syringe filters (0.45 µm pore size)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

-

Standard zinc solution for calibration (1000 ppm)

Experimental Workflow

Figure 2: Experimental workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Acidic Solution: Prepare a 0.1 M solution of the desired acid (e.g., HCl) by diluting a concentrated stock solution with deionized water in a volumetric flask.

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 1 g) and add it to a beaker containing a known volume (e.g., 100 mL) of the prepared dilute acid. The use of excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the beaker in a constant temperature water bath (e.g., 25 °C or 37 °C) and stir the slurry using a magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check the pH of the slurry to ensure it remains constant.

-

Sample Filtration: Once equilibrium is reached, allow the solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered sample with the same dilute acid to a concentration that falls within the linear range of the analytical instrument.

-

Zinc Concentration Analysis: Analyze the concentration of zinc in the diluted sample using a calibrated Atomic Absorption Spectrometer (AAS) or ICP-OES.

-

Calculation of Solubility: Calculate the solubility of this compound in the dilute acid using the measured zinc concentration and the dilution factor. The solubility can be expressed in g/L or mol/L.

Conclusion

This compound is a compound that is sparingly soluble in water but readily dissolves in dilute acidic solutions due to the protonation of the pyrophosphate anion. The solubility is highly pH-dependent, with nearly complete dissolution observed at a pH of 1. For researchers, scientists, and drug development professionals, this property is crucial for designing formulations and processes where the controlled release of zinc ions is desired. The experimental protocol provided in this guide offers a robust method for quantifying the solubility of this compound under specific acidic conditions, enabling further research and development in its various applications. Further studies are warranted to establish a comprehensive quantitative database of this compound solubility in a range of dilute acids at various concentrations and temperatures.

References

An In-depth Technical Guide to the Thermal Decomposition of Zinc Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc pyrophosphate (Zn₂P₂O₇) is an inorganic compound with applications ranging from pigments to potential uses in biomaterials.[1] For professionals in research, material science, and drug development, a thorough understanding of its thermal stability and decomposition pathway is crucial for process optimization, quality control, and predicting the biocompatibility and in-vivo fate of zinc- and phosphate-containing materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its phase transitions and ultimate breakdown at elevated temperatures. The guide also explores the biological significance of its constituent ions, zinc and pyrophosphate, offering a relevant perspective for drug development professionals.

Thermal Decomposition of this compound

The thermal behavior of this compound is characterized by a series of phase transitions before any ultimate chemical decomposition. The primary transformation is the reversible transition between its low-temperature α-form and its high-temperature β-form.

Phase Transitions

Anhydrous this compound exists in at least two polymorphic forms, α-Zn₂P₂O₇ and β-Zn₂P₂O₇. The α-form is stable at lower temperatures, while the β-form is the high-temperature polymorph.[1] The transition from the α-phase to the β-phase is a key event in the thermal analysis of this compound. One study indicates that this structural phase transition occurs at approximately 405 K (132 °C) and is associated with a significant volume contraction of about 1.8%.

In studies involving the decomposition of hydrated this compound, such as tetrazinc(II)dipyrophosphate decahydrate (B1171855) (Zn₄(P₂O₇)₂·10H₂O), the formation of α-Zn₂P₂O₇ is observed at 481°C. Upon further heating, this α-form transforms into β-Zn₂P₂O₇ at 750°C.[2]

High-Temperature Decomposition

While detailed thermogravimetric analysis (TGA) data showing significant mass loss for anhydrous this compound at very high temperatures is not extensively reported in the readily available literature, the ultimate decomposition products at elevated temperatures are expected to be zinc oxide (ZnO) and phosphorus pentoxide (P₂O₅) or other volatile phosphorus oxides. This decomposition would occur at temperatures significantly higher than the α-β phase transition. The decomposition of zinc-containing precursors to form ZnO is a known phenomenon.[3]

A study on the synthesis of p-type ZnO by high-temperature annealing of zinc phosphate (B84403) powder demonstrated the complete conversion of the zinc phosphate orthorhombic phase into the zinc oxide hexagonal phase at an annealing temperature of 800°C.[4] This suggests that at sufficiently high temperatures, the P-Zn bond is broken, leading to the formation of ZnO.[4]

Data Presentation

The following tables summarize the key quantitative data related to the thermal behavior of this compound and its precursors.

| Table 1: Phase Transition Temperatures of this compound | |

| Transformation | Temperature |

| α-Zn₂P₂O₇ to β-Zn₂P₂O₇ Transition | 132 °C (405 K) |

| Formation of α-Zn₂P₂O₇ (from Zn₄(P₂O₇)₂·10H₂O) | 481 °C |

| α-Zn₂P₂O₇ to β-Zn₂P₂O₇ Transition (from Zn₄(P₂O₇)₂·10H₂O) | 750 °C |

| Table 2: High-Temperature Conversion of Zinc Phosphate | |

| Process | Temperature |

| Conversion of Zinc Phosphate to Zinc Oxide | 800 °C |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.

Instrumentation: A calibrated thermogravimetric analyzer with simultaneous DTA capabilities.

Experimental Parameters:

-

Sample Preparation: A small amount of pure, anhydrous this compound powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically performed under a controlled atmosphere, such as dry air or an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature from the starting point to a final temperature, typically up to 1000°C or higher, to ensure complete decomposition.

-

A linear heating rate of 10°C/min is commonly used.

-

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of mass loss against temperature. The DTA curve, which plots the temperature difference between the sample and a reference, is recorded simultaneously to identify endothermic and exothermic events.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of this compound and its decomposition products at various temperatures.

Instrumentation: A high-temperature X-ray diffractometer.

Experimental Parameters:

-

Sample Preparation: A thin layer of this compound powder is placed on a high-temperature-resistant sample holder.

-

Temperature Program: The sample is heated in the diffractometer's furnace to the desired temperatures, corresponding to the different stages of decomposition observed in the TGA/DTA analysis. XRD patterns are collected at each temperature point.

-

Data Collection:

-

Radiation: Cu Kα radiation is commonly used.

-

Scan Range: A 2θ range of 10-80° is typically scanned.

-

-

Data Analysis: The obtained XRD patterns are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline structures of the phases present at each temperature.

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the thermal transformation of this compound.

Thermal transformation pathway of this compound.

Relevance to Drug Development: The Role of Zinc and Pyrophosphate in Cellular Signaling

While this compound itself is not a common therapeutic agent, its potential degradation products in a biological environment, namely zinc ions (Zn²⁺) and pyrophosphate ions (P₂O₇⁴⁻), have significant biological roles. Understanding these roles is crucial for drug development professionals considering zinc- and phosphate-based biomaterials or drug delivery systems.

Zinc Ion Signaling

Zinc is an essential trace element that acts as a cofactor for numerous enzymes and transcription factors.[5] Beyond its structural roles, Zn²⁺ is now recognized as a dynamic signaling molecule, often referred to as a "zinc signal," that modulates various cellular pathways.[6][7] These pathways are integral to processes such as cell proliferation, apoptosis, and immune responses.[5] Perturbations in zinc homeostasis are implicated in several chronic diseases.[8]

The following diagram illustrates a simplified overview of the role of zinc in cellular signaling.

Simplified overview of zinc's role in cellular signaling.

Biological Effects of Pyrophosphate

Inorganic pyrophosphate (PPi) is produced in numerous metabolic reactions, such as the hydrolysis of ATP to AMP.[9] It plays a crucial role in regulating bone mineralization.[10] PPi can act as an extracellular signaling molecule, influencing the proliferation and differentiation of bone cells like osteoblasts and osteoclasts.[10][11] This makes pyrophosphate-containing materials of interest in bone tissue engineering and for the development of drug delivery systems targeting bone.

Conclusion

The thermal decomposition of this compound is a multi-stage process initiated by a phase transition from the α to the β polymorph at temperatures between 132°C and 750°C, depending on the material's history. At higher temperatures, likely above 800°C, it is expected to decompose into zinc oxide and phosphorus oxides. For drug development professionals, while this compound itself may not be a primary active pharmaceutical ingredient, the biological activities of its constituent zinc and pyrophosphate ions are of significant interest. The role of zinc as a signaling molecule and the involvement of pyrophosphate in bone metabolism highlight the potential for zinc- and phosphate-based materials in targeted drug delivery and regenerative medicine. Further research into the controlled thermal decomposition of this compound could lead to novel methods for producing zinc oxide nanoparticles with tailored properties for various biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TGA Maximum Heat Release Rate and Mass Loss Rate and Comparison with the Cone Calorimeter [publications.iafss.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Dizinc Diphosphate for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dizinc (B1255464) diphosphate (B83284) (Zn₂P₂O₇), also known as zinc pyrophosphate, is an inorganic compound that has garnered significant interest in the biomedical field, particularly for applications in bone regeneration and as a biocompatible coating for medical implants. This technical guide provides a comprehensive overview of the physicochemical properties of dizinc diphosphate, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in key signaling pathways relevant to bone metabolism. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the potential of this promising biomaterial.

Physicochemical Properties of Dizinc Diphosphate

Dizinc diphosphate is a white, crystalline powder that is insoluble in water but soluble in dilute acids. Its fundamental properties are crucial for understanding its behavior in biological systems. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Zn₂P₂O₇ | |

| Molecular Weight | 304.72 g/mol | |

| CAS Number | 7446-26-6 | |

| Appearance | White crystalline powder | |

| Density | 3.75 g/cm³ | |

| Solubility in water | Insoluble | |

| Zeta Potential of Nanoparticles (ZnO as a proxy) | -11.48 mV to -89.12 mV (surface modified) | [1] |

| Crystal Structure (related compound) | Monoclinic, Space group P2₁/c for 1,2-ethylenediamine-dizinc diphosphate(III) | [2] |

Note: Specific crystallographic data for pure dizinc diphosphate can vary based on the synthetic method and crystalline phase. The provided crystal structure is for a closely related compound and serves as an illustrative example.

Synthesis of Dizinc Diphosphate Nanoparticles

The synthesis of dizinc diphosphate with controlled particle size and morphology is critical for its application in biomedicine. While various methods exist, chemical precipitation is a common and effective approach.

Experimental Protocol: Chemical Precipitation

This protocol is adapted from methods for synthesizing zinc-based nanoparticles and can be optimized for dizinc diphosphate.[3][4][5][6]

Materials:

-

Zinc salt precursor (e.g., Zinc Sulfate Heptahydrate - ZnSO₄·7H₂O or Zinc Acetate - Zn(CH₃COO)₂)

-

Pyrophosphate source (e.g., Sodium Pyrophosphate - Na₄P₂O₇)

-

Deionized water

-

pH adjusting solution (e.g., Sodium Hydroxide - NaOH or Hydrochloric Acid - HCl)

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Drying oven or furnace

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M solution of the zinc salt precursor in deionized water.

-

Prepare a 0.25 M solution of the pyrophosphate source in deionized water.

-

-

Precipitation:

-

Slowly add the pyrophosphate solution to the zinc salt solution dropwise while vigorously stirring at room temperature.

-

Monitor and adjust the pH of the mixture to a desired level (e.g., pH 7-9) using the pH adjusting solution. The pH can influence particle size and morphology.

-

-

Aging and Washing:

-

Allow the resulting white precipitate to age in the solution for a specified time (e.g., 24 hours) to ensure complete reaction and particle growth.

-

Separate the precipitate by centrifugation (e.g., 4000 rpm for 15 minutes).

-

Wash the precipitate multiple times with deionized water to remove unreacted ions, followed by a final wash with ethanol.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight.

-

To obtain the crystalline dizinc diphosphate, calcine the dried powder in a furnace at a higher temperature (e.g., 600-800 °C) for a few hours. The exact temperature and duration will influence the crystallinity and phase of the final product.

-

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized dizinc diphosphate nanoparticles.

Biocompatibility and In Vitro Osteogenic Potential

Assessing the biological response to dizinc diphosphate is crucial for its consideration in biomedical applications. Standardized protocols for cytotoxicity and osteogenic differentiation are outlined below.

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

This protocol describes the elution method for assessing the cytotoxicity of biomaterials.[7][8][9][10]

Materials:

-

Synthesized dizinc diphosphate (sterilized)

-

Mammalian cell line (e.g., L929 mouse fibroblasts or MC3T3-E1 osteoblast-like cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Extraction vehicle (e.g., serum-free culture medium)

-

Positive control (e.g., material with known cytotoxicity)

-

Negative control (e.g., non-toxic material)

-

96-well cell culture plates

-

MTT or other cell viability assay reagent

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Extract Preparation:

-

Prepare extracts of the sterilized dizinc diphosphate by incubating the material in the extraction vehicle at 37 °C for 24-72 hours. The ratio of material surface area to vehicle volume should be standardized (e.g., 3 cm²/mL).

-

-

Cell Seeding:

-

Seed the chosen cell line into 96-well plates at a density that allows for logarithmic growth during the assay period and incubate for 24 hours.

-

-

Exposure to Extracts:

-

Remove the culture medium from the cells and replace it with serial dilutions of the dizinc diphosphate extract, as well as extracts from the positive and negative controls. Include a vehicle control (extraction vehicle only).

-

-

Incubation:

-

Incubate the cells with the extracts for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. This typically involves incubating the cells with the reagent and then measuring the absorbance, which correlates with the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each extract concentration relative to the vehicle control. A material is generally considered non-cytotoxic if the cell viability is above 70%.

-

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[11][12][13][14][15]

Materials:

-

MC3T3-E1 cells

-

Osteogenic differentiation medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)

-

Dizinc diphosphate (as a coating on the culture surface or as a supplement in the medium)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Stop solution (e.g., NaOH)

-

Cell lysis buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture MC3T3-E1 cells in osteogenic differentiation medium in the presence of dizinc diphosphate for various time points (e.g., 7, 14, and 21 days).

-

-

Cell Lysis:

-

At each time point, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

Enzymatic Reaction:

-

Add the pNPP substrate solution to the cell lysates in a 96-well plate and incubate at 37 °C.

-

-

Measurement:

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the ALP activity.

-

-

Normalization:

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

Experimental Protocol: Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to visualize the deposition of calcium, a late marker of osteoblast differentiation and matrix mineralization.[16][17][18][19][20]

Materials:

-

MC3T3-E1 cells cultured as described for the ALP assay

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

-

Deionized water

Procedure:

-

Fixation:

-

After the desired culture period (e.g., 21 days), wash the cells with PBS and fix them with 4% PFA for 15-30 minutes at room temperature.

-

-

Staining:

-

Wash the fixed cells with deionized water and then add the ARS staining solution, ensuring the cell layer is completely covered.

-

Incubate for 20-30 minutes at room temperature.

-

-

Washing:

-

Carefully aspirate the staining solution and wash the cells several times with deionized water until the wash water is clear.

-

-

Visualization:

-

Visualize the red-orange calcium deposits under a microscope.

-

-

Quantification (Optional):

-

To quantify the mineralization, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured.

-

Role in Signaling Pathways

Zinc, a component of dizinc diphosphate, is known to be a crucial signaling molecule in bone metabolism. It can influence several key signaling pathways that regulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of osteoblast proliferation and differentiation.[21][22][23][24][25] Zinc has been shown to modulate this pathway, potentially by influencing the stability of β-catenin.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex role in chondrocyte and osteoblast differentiation.[26][27][28][29][30] Zinc may influence this pathway, thereby affecting cartilage and bone formation.

RANKL/OPG Signaling Pathway

The balance between Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) is critical for regulating osteoclast differentiation and activity, and thus bone resorption.[31][32][33][34][35] Zinc has been shown to inhibit osteoclastogenesis, and this may be partly mediated through its effects on the RANKL/OPG axis.

Conclusion and Future Directions

Dizinc diphosphate presents a compelling profile as a biomaterial for bone tissue engineering and as a coating for medical implants. Its biocompatibility and potential to influence key signaling pathways in bone metabolism make it a subject of ongoing research. Future studies should focus on elucidating the precise molecular mechanisms by which dizinc diphosphate interacts with cellular signaling cascades, optimizing its synthesis to control physicochemical properties, and conducting long-term in vivo studies to validate its efficacy and safety for clinical applications. This in-depth technical guide provides a foundational resource for researchers to build upon in their exploration of this promising biomaterial.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 1,2-ethylenediamine-dizinc diphospha... [degruyterbrill.com]

- 3. One-pot synthesis of zinc oxide nanoparticles via chemical precipitation for bromophenol blue adsorption and the antifungal activity against filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pisrt.org [pisrt.org]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Biogenic Synthesis of Zinc Nanoparticles, Their Applications, and Toxicity Prospects [frontiersin.org]

- 7. namsa.com [namsa.com]

- 8. Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products [scirp.org]

- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nhiso.com [nhiso.com]

- 11. drmillett.com [drmillett.com]

- 12. drmillett.com [drmillett.com]

- 13. e-century.us [e-century.us]

- 14. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 18. benchchem.com [benchchem.com]

- 19. sciencellonline.com [sciencellonline.com]

- 20. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 25. The role of the Wnt signaling pathway in osteoblast commitment and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TGF-beta signaling in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. imrpress.com [imrpress.com]

- 29. files01.core.ac.uk [files01.core.ac.uk]

- 30. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 31. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 32. repository.unair.ac.id [repository.unair.ac.id]

- 33. researchgate.net [researchgate.net]

- 34. Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Osteoclast differentiation by RANKL and OPG signaling pathways | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Zinc Pyrophosphate: CAS Number and Safety Data

This technical guide provides comprehensive information on the chemical identity, physical and chemical properties, and detailed safety data for zinc pyrophosphate. The content is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Chemical Identification

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 304.7 g/mol | [4] |

| Appearance | White crystalline powder | [3][5] |

| Density | 3.75 g/cm³ | [2][6] |

| Melting Point | 980°C | [2] |

| Solubility | Insoluble in water; soluble in dilute mineral acids and alkali. | [2][5][6][7] |

Safety and Hazard Information

This compound presents several hazards that necessitate careful handling and adherence to safety protocols. The following sections detail the toxicological profile and associated safety measures.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[2][4] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[4] |

Precautionary Statements: P273, P391, P501[2][4]

Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | > 5,000 mg/kg | Rat | Oral | |

| LD50 (Intraperitoneal) | 552 mg/kg | Mouse | Intraperitoneal |

Health Effects Summary:

-

Ingestion: Ingestion of large doses of zinc can lead to stomach cramps, nausea, and vomiting.[4] Accidental ingestion may be damaging to the health of the individual.[9]

-

Chronic Exposure: Chronic exposure to zinc can result in anemia, ataxia, and lethargy.[4]

-

Carcinogenicity: There is no indication of carcinogenicity to humans, and it is not listed by IARC, NTP, or OSHA as a carcinogen.[4]

Experimental Protocols and Handling

Detailed methodologies for all key experiments cited are not publicly available in the search results. However, based on safety data sheets, a standard protocol for safe handling can be established.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[10]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[9]

Accidental Release Measures

-

Spill Cleanup: Immediately clean up all spills.[9]

-

Procedure: Use dry clean-up procedures to avoid generating dust.[9] Collect the residue and place it in sealed containers for disposal.[9]

-

Environmental Precautions: Prevent the spillage from entering drains or water courses as it is very toxic to aquatic life.[9]

First Aid Measures

-

After Inhalation: Move the person to fresh air.

-

After Skin Contact: Wash the affected area with soap and water.[9]

-

After Eye Contact: Rinse out with plenty of water. If irritation persists, seek medical attention.

-

After Ingestion: Rinse mouth. Do not induce vomiting. Seek medical advice.[11]

References

- 1. chemwhat.com [chemwhat.com]

- 2. echemi.com [echemi.com]

- 3. ampere.com [ampere.com]

- 4. This compound | O7P2Zn2 | CID 62641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [drugfuture.com]

- 7. This compound | 7446-26-6 [amp.chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. technopharmchem.com [technopharmchem.com]

A Technical Guide to the Natural Occurrence of Zinc Phosphate Minerals and the Synthetic Nature of Zinc Pyrophosphate

Introduction

This technical guide addresses the natural occurrence of zinc phosphate (B84403) and pyrophosphate compounds. A comprehensive review of geological and mineralogical literature indicates that while several zinc phosphate minerals are found in nature, zinc pyrophosphate (Zn₂P₂O₇) is not a naturally occurring mineral . It is a synthetic compound with various industrial applications. This document will provide an in-depth overview of the known naturally occurring zinc phosphate minerals, their properties, and formation. It will also detail the characteristics of synthetic this compound for clarity and comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the roles of zinc and phosphate compounds in both natural and synthetic contexts.

Part 1: Naturally Occurring Zinc Phosphate Minerals

Several zinc phosphate minerals have been identified in nature, typically in the oxidation zones of zinc ore deposits. The formation of these minerals often involves the interaction of phosphate-rich solutions with primary zinc minerals like sphalerite.

The following table summarizes the key properties of some of the well-documented natural zinc phosphate minerals.

| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) |

| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | 3.5 | 3.03 - 3.11 |

| Parahopeite | Zn₃(PO₄)₂·4H₂O | Triclinic | 3.5 | 3.21 - 3.31 |

| Tarbuttite | Zn₂(PO₄)(OH) | Triclinic | 3.5 | 4.14 - 4.16 |

| Spencerite | Zn₄(PO₄)₂(OH)₂·3H₂O | Monoclinic | 3 | 3.14 |

Natural zinc phosphate minerals like hopeite and parahopeite are secondary minerals.[1] They typically form in the oxidized zones of zinc ore beds where primary zinc sulfide (B99878) minerals, such as sphalerite (ZnS), are weathered in the presence of phosphate-rich solutions.[1]

-

Oxidative Weathering: The initial step involves the oxidation of sphalerite, which releases zinc ions (Zn²⁺) into the surrounding groundwater.

-

Phosphate Source: The presence of phosphate ions (PO₄³⁻) in these solutions is crucial. These can originate from the dissolution of apatite or other phosphate-bearing minerals, or from organic sources.

-

Precipitation: When the concentrations of zinc and phosphate ions reach a saturation point under favorable pH and temperature conditions, zinc phosphate minerals precipitate.

In addition to geological processes, there is evidence of biomineralization contributing to the formation of zinc-containing minerals. For instance, some fungi have been shown to form hopeite (Zn₃(PO₄)₂·4H₂O) at near-neutral pH and high zinc concentrations.

The identification and characterization of zinc phosphate minerals involve a combination of analytical techniques.

-

X-Ray Diffraction (XRD): This is the primary method for identifying the crystalline structure of minerals. The diffraction pattern of a sample is compared to a database of known minerals for identification.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM provides high-resolution images of the mineral's morphology, while EDS determines its elemental composition, confirming the presence of zinc, phosphorus, and oxygen.

-

Raman Spectroscopy: This technique provides information about the vibrational modes of the phosphate and hydroxyl groups in the mineral structure, aiding in the identification of specific mineral phases.

-

Wet Chemical Analysis: Traditional chemical methods can be used to determine the precise stoichiometry of the mineral.

The logical workflow for mineral identification is illustrated in the following diagram.

Part 2: this compound - A Synthetic Compound

This compound (Zn₂P₂O₇) is an inorganic compound that, despite its chemical simplicity, has not been found to occur naturally as a mineral.[1] It is produced synthetically for various industrial uses.

The key properties of synthetic this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | Zn₂P₂O₇[2][3] |

| Molar Mass | 304.72 g/mol [2][3] |

| Appearance | White crystalline powder[2][3] |

| Crystal System | Monoclinic[2] |

| Density | 3.75 g/cm³[3] |

| Solubility | Insoluble in water; soluble in dilute mineral acids[2] |

This compound can be synthesized through several methods, including:

-

Thermal Decomposition: The thermal decomposition of zinc ammonium (B1175870) phosphate (ZnNH₄PO₄) yields this compound, ammonia, and water.[2]

-

Precipitation Reaction: Reacting a zinc salt solution (e.g., zinc sulfate, ZnSO₄) with a pyrophosphate salt solution (e.g., sodium pyrophosphate, Na₄P₂O₇) results in the precipitation of this compound.[2]

The following diagram illustrates a typical precipitation synthesis pathway.

Synthetic this compound is utilized in various industrial applications, including:

-

Pigments: It is used as a white pigment in paints and coatings.[2]

-

Gravimetric Analysis: It serves as a stable compound for the gravimetric determination of zinc.[2]

References

An In-depth Technical Guide to the Coordination Chemistry of Zinc in Pyrophosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of zinc with pyrophosphates. It delves into the structural, thermodynamic, and spectroscopic properties of zinc-pyrophosphate complexes, offering insights relevant to biological systems and drug development. Detailed experimental protocols for the synthesis and characterization of these complexes are provided, alongside quantitative data for key stability constants and spectroscopic parameters. A central focus is the role of pyrophosphate in modulating zinc bioavailability, particularly in the context of zinc-activated signaling pathways, which has significant implications for therapeutic design.

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of biological processes, acting as a structural component or catalytic cofactor in numerous enzymes. The coordination chemistry of zinc is central to its function, and its interactions with various ligands dictate its bioavailability and signaling capabilities. Among the inorganic anions that strongly bind to zinc is pyrophosphate (P₂O₇⁴⁻), the conjugate base of pyrophosphoric acid. This interaction is of considerable interest due to the prevalence of both zinc and pyrophosphate in biological systems.

This guide explores the fundamental aspects of zinc-pyrophosphate coordination, providing a technical resource for researchers in bioinorganic chemistry, pharmacology, and drug discovery.

Coordination Geometry and Structure

The Zn²⁺ ion, with its d¹⁰ electron configuration, does not exhibit ligand field stabilization energy, allowing for flexible coordination geometries. Typically, zinc is found in tetrahedral, pentacoordinate, or octahedral environments.

In the solid state, zinc pyrophosphate (Zn₂P₂O₇) crystallizes in a monoclinic system. The α-form of Zn₂P₂O₇ possesses a complex structure with zinc ions in both five- and six-coordinate environments.

Thermodynamics of Zinc-Pyrophosphate Complexation

The formation of zinc-pyrophosphate complexes in aqueous solution is governed by a series of equilibria involving protonated and deprotonated forms of the pyrophosphate ligand. The stability of these complexes can be quantified by their formation constants (log K).

Data Presentation: Stability Constants

The following table summarizes the stepwise formation constants for various zinc-pyrophosphate species. These values are crucial for predicting the speciation of zinc in the presence of pyrophosphate under different pH conditions.

| Equilibrium Reaction | Log K | Conditions | Reference |

| Zn²⁺ + P₂O₇⁴⁻ ⇌ [Zn(P₂O₇)]²⁻ | 7.6 | 25 °C, 0.1 M ionic strength | (Moe & Wiest, 1977) |

| Zn²⁺ + HP₂O₇³⁻ ⇌ [Zn(HP₂O₇)]⁻ | 4.2 | 25 °C, 0.1 M ionic strength | (Moe & Wiest, 1977) |

| Zn²⁺ + H₂P₂O₇²⁻ ⇌ [Zn(H₂P₂O₇)] | 2.5 | 25 °C, 0.1 M ionic strength | (Moe & Wiest, 1977) |

Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the structure and bonding in zinc-pyrophosphate complexes.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectra of this compound reveal characteristic bands associated with the P-O and P-O-P bonds of the pyrophosphate moiety.

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~1100-900 | Asymmetric and symmetric P-O stretching | FTIR | |

| ~936 and ~736 | P-O-P bridge vibrations | FTIR | |

| 120-600 | P-O bending and stretching vibrations | Raman |

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for studying the coordination environment of phosphorus. In solid-state ³¹P MAS NMR of α-Zn₂P₂O₇, three distinct isotropic resonances are observed, confirming the presence of non-equivalent phosphate (B84403) groups.

| Isotropic Chemical Shift (ppm) | Assignment | Technique | Reference |

| -15.8 | Non-equivalent PO₄ group | ³¹P MAS NMR | |

| -18.8 | Non-equivalent PO₄ group | ³¹P MAS NMR | |

| -21.1 | Non-equivalent PO₄ group | ³¹P MAS NMR |

Experimental Protocols

Synthesis of Crystalline this compound (Zn₂P₂O₇)

This protocol describes a wet chemical route followed by calcination to produce crystalline α-Zn₂P₂O₇.

Materials:

-

Zinc nitrate (B79036) (Zn(NO₃)₂)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of zinc nitrate.

-

Slowly add an aqueous solution of diammonium hydrogen phosphate to the zinc nitrate solution with constant stirring.

-

Adjust the pH of the solution to approximately 7-8 using a suitable base (e.g., dilute ammonia (B1221849) solution) to precipitate zinc hydrogen phosphate.

-

Filter the precipitate and wash it thoroughly with deionized water, followed by a final wash with ethanol.

-

Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C).

-

Grind the dried zinc hydrogen phosphate thoroughly.

-

Calcine the ground powder in a furnace at 950 °C for 3-4 hours.

-

Allow the furnace to cool down slowly to room temperature to obtain the crystalline α-Zn₂P₂O₇.

Caption: Workflow for the synthesis of crystalline α-Zn₂P₂O₇.

Potentiometric Titration for Stability Constant Determination

This protocol outlines the determination of stability constants for zinc-pyrophosphate complexes using potentiometric titration.

Materials and Equipment:

-

High-precision autotitrator or pH meter with a glass electrode

-

Thermostatted titration vessel

-

Standardized solutions of Zn(NO₃)₂ and Na₄P₂O₇

-

Background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄)

-

Standardized strong acid (e.g., HNO₃) and strong base (e.g., NaOH) solutions, free of carbonate.

Procedure:

-

Electrode Calibration: Calibrate the glass electrode using standard buffer solutions to ensure accurate pH measurements.

-

Titration of Pyrophosphate: In the thermostatted vessel, titrate a known concentration of Na₄P₂O₇ in the background electrolyte with a standardized strong acid to determine the protonation constants of pyrophosphate.

-

Titration of Zinc-Pyrophosphate System:

-

Prepare a solution containing known concentrations of Zn(NO₃)₂ and Na₄P₂O₇ in the background electrolyte.

-

Titrate this solution with a standardized strong base.

-

Record the pH (or EMF) as a function of the volume of titrant added.

-

-

Data Analysis: Use a suitable software package (e.g., Hyperquad) to perform a non-linear least-squares refinement of the titration data. The protonation constants of pyrophosphate are fixed, and the stability constants for the various zinc-pyrophosphate species are refined to obtain the best fit to the experimental data.

Caption: Workflow for potentiometric determination of stability constants.

Biological Relevance and Drug Development

The coordination of zinc by pyrophosphate has significant implications for biological systems. Pyrophosphate can modulate the concentration of free, bioavailable zinc ions, thereby influencing zinc-dependent cellular processes.

Modulation of Zinc Signaling Pathways

Zinc acts as a signaling molecule, activating specific pathways that regulate cell proliferation, differentiation, and survival. One such pathway is mediated by the G-protein coupled receptor GPR39, which is activated by extracellular zinc. By chelating zinc, pyrophosphate can act as a modulator of this pathway, reducing the concentration of free zinc available to activate GPR39. This has potential therapeutic applications in diseases where zinc signaling is dysregulated.

The following diagram illustrates the proposed mechanism by which pyrophosphate can modulate the GPR39 signaling pathway.

A Technical Guide to the History, Discovery, and Properties of Zinc Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pyrophosphate (Zn₂P₂O₇), an inorganic compound with a rich history intertwined with the development of inorganic chemistry, continues to be a substance of interest due to its diverse applications, from traditional use as a pigment to its role in modern materials science. This technical guide provides a comprehensive overview of the history, discovery, chemical and physical properties, synthesis methodologies, and the biological relevance of pyrophosphates and zinc, offering valuable insights for researchers in materials science and drug development.

Introduction

This compound is a white, crystalline inorganic salt composed of zinc cations (Zn²⁺) and pyrophosphate anions (P₂O₇⁴⁻). Its study and application are rooted in the foundational principles of 19th-century chemistry and have evolved with advancements in analytical and materials science. This document serves as a detailed resource, summarizing key quantitative data, outlining experimental protocols for its synthesis, and exploring the broader context of pyrophosphate and zinc in biological systems.

History and Discovery

The discovery of this compound is intrinsically linked to the earlier identification of its constituent anion, pyrophosphate. The timeline of key discoveries is as follows:

-

1827: Discovery of Pyrophosphoric Acid: The foundation for understanding pyrophosphates was laid by a "Mr. Clarke of Glasgow" who discovered pyrophosphoric acid (H₄P₂O₇) by heating sodium phosphate (B84403) to a red heat. This discovery was a pivotal moment in understanding condensed phosphates. The name "pyrophosphate" itself is derived from the Greek "pyro," meaning fire, alluding to its formation through heating.

-